[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine
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Overview
Description
“[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine” is a chemical compound with the CAS Number: 1256793-51-7 . It has a molecular weight of 174.21 . The compound is also known as 2-Pyridinemethanamine, 5-(1H-imidazol-1-yl)- .
Molecular Structure Analysis
The InChI Code for “[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine” is 1S/C9H10N4/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13/h1-4,6-7H,5,10H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine” has a molecular weight of 174.21 .Scientific Research Applications
- Examples of commercially available drugs containing the 1,3-diazole (imidazole) ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .
- Some imidazole derivatives exhibit antitumor properties. Researchers have synthesized and evaluated novel 5-hydrosulfonyl-1H-imidazole compounds for their potential in cancer treatment .
- Certain imidazole-containing compounds demonstrate antioxidant activity. For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives exhibited good scavenging potential .
- The compound N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197) has been identified as a highly selective and orally bioavailable inhibitor of TGF-βI receptor kinase. It holds promise for cancer immunotherapy and antifibrotic treatments .
Medicinal Chemistry and Drug Development
Antitumor Activity
Antioxidant Potential
TGF-βI Receptor Kinase Inhibition
Future Directions
As for future directions, imidazole compounds are known for their broad range of chemical and biological properties, and have become an important synthon in the development of new drugs . Therefore, “[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine” and its derivatives could potentially be explored for various pharmaceutical applications.
properties
IUPAC Name |
(5-imidazol-1-ylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13/h1-4,6-7H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDZMRNNVPFZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=CN=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine |
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